molecular formula C41H41NO10 B1208173 N,N-Dibenzyldaunorubicin CAS No. 69230-47-3

N,N-Dibenzyldaunorubicin

Cat. No.: B1208173
CAS No.: 69230-47-3
M. Wt: 707.8 g/mol
InChI Key: VUEZAPSQNPGLMR-LSXHNGFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dibenzyldaunorubicin (B2D) is a synthetic anthracycline derivative developed to address the limitations of its parent compound, daunorubicin, particularly its cardiotoxicity and metabolic instability. B2D features N,N-dibenzyl substitutions on the daunosamine moiety, which alter its pharmacokinetic and pharmacodynamic properties . Unlike conventional anthracyclines, B2D acts as a prodrug, undergoing stepwise debenzylation in vivo to release active metabolites such as N-benzyldaunorubicin, daunorubicin, and their 13-dihydro derivatives . This metabolic pathway enables sustained antitumor activity while reducing direct cardiac toxicity. B2D demonstrates potent efficacy against murine P388 leukemia (T/C ratio: 259) and retains activity in models where the parent compound is ineffective, such as in vitro assays requiring metabolic activation .

Properties

CAS No.

69230-47-3

Molecular Formula

C41H41NO10

Molecular Weight

707.8 g/mol

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-(dibenzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C41H41NO10/c1-22-36(44)28(42(20-24-11-6-4-7-12-24)21-25-13-8-5-9-14-25)17-31(51-22)52-30-19-41(49,23(2)43)18-27-33(30)40(48)35-34(38(27)46)37(45)26-15-10-16-29(50-3)32(26)39(35)47/h4-16,22,28,30-31,36,44,46,48-49H,17-21H2,1-3H3/t22-,28-,30-,31-,36+,41-/m0/s1

InChI Key

VUEZAPSQNPGLMR-LSXHNGFESA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(CC6=CC=CC=C6)CC7=CC=CC=C7)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(CC6=CC=CC=C6)CC7=CC=CC=C7)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(CC6=CC=CC=C6)CC7=CC=CC=C7)O

Synonyms

N,N-dibenzyldaunorubicin
N,N-dibenzyldaunorubicin hydrochloride, (lyxo-(8S-cis))-isomer
N,N-dibenzyldaunorubicin, (lyxo-(8S-cis))-isome

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Anthracycline Compounds

The following analysis compares B2D with daunorubicin, doxorubicin, aclacinomycin A, carminomycin, and marcellomycin across key parameters (Table 1).

Efficacy
  • B2D: Exhibits superior efficacy in murine P388 leukemia models (T/C ratio: 259) compared to daunorubicin (T/C ~200–220). Its prodrug mechanism ensures prolonged release of active metabolites, enhancing therapeutic persistence .
  • Aclacinomycin A: Lower potency than B2D in human marrow colony-forming cell (CFU) assays but preferred for certain leukemias due to reduced cardiotoxicity .
Toxicity Profiles
  • Cardiotoxicity: B2D is tenfold less cardiotoxic than daunorubicin in rat models (Zbinden test) . Doxorubicin, in contrast, causes cumulative dose-dependent cardiomyopathy.
  • Bone Marrow Suppression: Human CFU assays predict moderate leukopenia at 200 mg/m² for B2D, a higher threshold than daunorubicin (30–45 mg/m²) .
  • Mutagenicity: B2D shows negligible mutagenicity in Ames tests, unlike daunorubicin and doxorubicin .
Metabolic Pathways
  • B2D : Extensively metabolized via hepatic debenzylation and 13-ketone reduction, with oral bioavailability enhanced by first-pass metabolism .
  • Daunorubicin/Doxorubicin: Limited metabolism; depend on renal/hepatic clearance, increasing toxicity risks .
  • Aclacinomycin A: Primarily metabolized to active aglycones, with variability across species .
Clinical Implications
  • B2D: Suitable for oral administration due to efficient prodrug conversion, offering convenience over intravenous anthracyclines .
  • Aclacinomycin A/Marcellomycin: Used in niche settings (e.g., relapsed AML) but lack B2D’s broad metabolic adaptability .

Data Tables

Table 1: Comparative Analysis of Anthracyclines

Parameter B2D Daunorubicin Doxorubicin Aclacinomycin A Carminomycin
Efficacy (P388 T/C) 259 200–220 220–240 N/A 180–200
Cardiotoxicity (Rat) 10x less than daunorubicin High Very High Low Moderate
Metabolism Prodrug (debenzylation) Limited Limited Aglycone formation Hepatic
Mutagenicity (Ames) Negligible High High Moderate Low
Clinical Dose (mg/m²) 200 (moderate leukopenia) 30–45 60–75 100–120 80–100

Research Findings and Mechanistic Insights

  • Prodrug Advantage: B2D’s debenzylation generates multiple active metabolites, enabling efficacy in tumors resistant to non-prodrug anthracyclines .
  • RNA Synthesis Inhibition: Unlike daunorubicin, B2D’s metabolites preferentially inhibit RNA synthesis at lower concentrations, expanding its mechanism beyond DNA intercalation .
  • Species Sensitivity : Human CFU assays accurately predict B2D’s clinical leukopenia threshold, validating translational relevance .

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